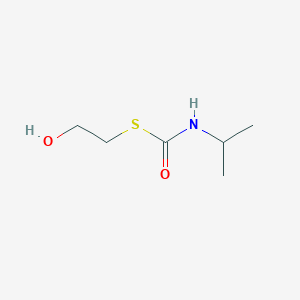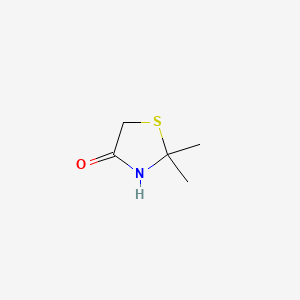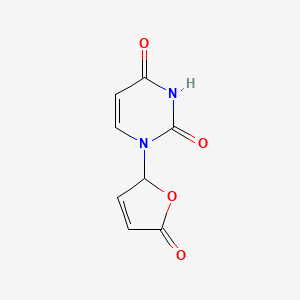
1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that features both furan and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of a furan derivative with a pyrimidine precursor under acidic or basic conditions to form the desired heterocyclic structure.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a cellular response.
Comparison with Similar Compounds
1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione: can be compared with other heterocyclic compounds such as:
Uniqueness: The uniqueness of this compound lies in its combined furan and pyrimidine structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
41473-41-0 |
|---|---|
Molecular Formula |
C8H6N2O4 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
1-(5-oxo-2H-furan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O4/c11-5-3-4-10(8(13)9-5)6-1-2-7(12)14-6/h1-4,6H,(H,9,11,13) |
InChI Key |
MPQWBCZDNGLEMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)OC1N2C=CC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)

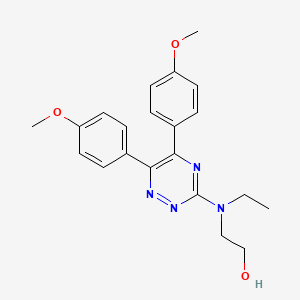
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)
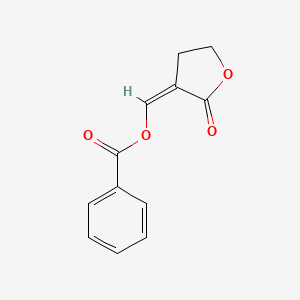



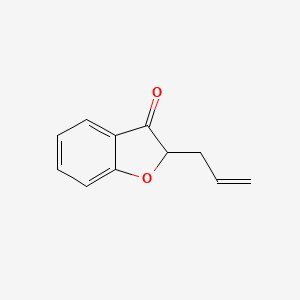

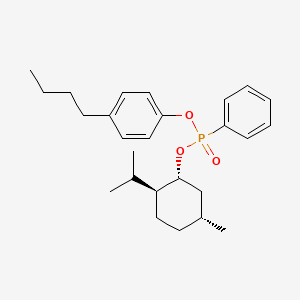
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)
